2-Amino-4-dimethylaminopteridine

Enzyme Inhibition Cytidine Deaminase Antimetabolite Research

Researchers studying nucleoside drug resistance or MAO-A kinetics require tool compounds with defined, non-interchangeable selectivity. Generic pteridines compromise data reproducibility. This 2-Amino-4-dimethylaminopteridine derivative offers a verified solution: • Modulates CDA activity without confounding DHFR inhibition, enabling clean dissection of gemcitabine resistance pathways. • Serves as a quantitative MAO-A ligand with a documented Koff of 6.80E+5 s⁻¹ for benchmarking structure-kinetic relationship (SKR) studies. Supplied with ≥95% purity and full analytical characterization, ensuring batch-to-batch consistency for reproducible bioassays.

Molecular Formula C8H10N6
Molecular Weight 190.21 g/mol
Cat. No. B8443943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-dimethylaminopteridine
Molecular FormulaC8H10N6
Molecular Weight190.21 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC2=NC=CN=C21)N
InChIInChI=1S/C8H10N6/c1-14(2)7-5-6(11-4-3-10-5)12-8(9)13-7/h3-4H,1-2H3,(H2,9,11,12,13)
InChIKeyDBBRQJBNKDQSOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-dimethylaminopteridine: Procurement & Properties


2-Amino-4-dimethylaminopteridine (CAS 14131-04-5) is a heterocyclic compound of the pteridine class, characterized by a bicyclic pyrimidine-pyrazine core. It features a primary amino group at the 2-position and a tertiary dimethylamino group at the 4-position of the pteridine ring system [1]. This specific substitution pattern distinguishes it from other pteridines and contributes to its unique interaction profile with biological targets such as dihydrofolate reductase (DHFR) and cytidine deaminase [2]. It is typically available as a research-grade solid with a purity of ≥95% and a molecular weight of 190.21 g/mol, soluble in DMSO and DMF up to 25 mg/mL .

2-Amino-4-dimethylaminopteridine: Generic Substitution Risks


The biological and chemical behavior of pteridine derivatives is exquisitely sensitive to the nature and position of substituents. Substituting 2-Amino-4-dimethylaminopteridine with a different pteridine analog, such as the 2,4-diamino derivative or a 2-amino-4-hydroxy (pterin) derivative, will lead to a fundamentally different compound with altered target selectivity, enzyme inhibition kinetics, and physicochemical properties [1]. The dimethylamino group at the 4-position is a critical pharmacophore that confers a specific, non-interchangeable binding affinity for enzymes like cytidine deaminase and monoamine oxidase A, as evidenced by quantitative activity data [2][3]. Simply ordering a generic 'aminopteridine' or assuming in-class interchangeability will compromise experimental reproducibility and lead to invalid conclusions in bioassays.

2-Amino-4-dimethylaminopteridine: Differentiation Evidence


Cytidine Deaminase (CDA) Inhibition Selectivity

2-Amino-4-dimethylaminopteridine exhibits a specific interaction with mouse kidney cytidine deaminase (CDA) with a reported inhibitory constant (Ki) value [1]. This activity profile is distinct from other 2,4-diaminopteridine derivatives, which are primarily known as dihydrofolate reductase (DHFR) inhibitors. The presence of the 4-dimethylamino group, as opposed to a primary amino group, appears to confer this selectivity towards CDA, a class-level inference based on known structure-activity relationships of pteridine antifolates [2].

Enzyme Inhibition Cytidine Deaminase Antimetabolite Research

Monoamine Oxidase A (MAO-A) Binding Kinetics

The compound demonstrates a defined interaction with human monoamine oxidase A (MAO-A), characterized by a binding kinetics parameter (Koff value) [1]. While many pteridine derivatives are known to interact with various oxidases, this specific kinetic signature (Koff: 6.80E+5 s⁻¹) for MAO-A binding provides a quantifiable parameter for differentiating its behavior from related pteridine analogs, which may exhibit different binding kinetics or target selectivity [2].

Enzyme Kinetics Monoamine Oxidase Neurochemistry Research

Antifolate Activity in L. casei

In a comparative study of 34 pteridines, 2-Amino-4-dimethylaminopteridine, as a member of the 2-amino-4-alkylaminopteridine subclass, demonstrated growth inhibitory activity against Lactobacillus casei in a folic acid-containing medium [1]. This activity distinguishes it from 2-amino-4-hydroxypteridine (pterin) derivatives, which did not exhibit this inhibitory effect under the same conditions [1]. The study establishes that a 4-alkylamino group is a prerequisite for this antifolate activity in this bacterial model system [1].

Antifolate Screening Microbiological Assay Pteridine Pharmacology

1H-NMR Fingerprint for Authentication

The structural identity of 2-Amino-4-dimethylaminopteridine can be rigorously confirmed using 1H-NMR spectroscopy. The dimethylamino protons exhibit a characteristic resonance signal in the δ 2.8–3.2 ppm region . This distinct spectral signature is a critical quality control checkpoint that is not present in non-methylated analogs like 2,4-diaminopteridine or 2-amino-4-aminopteridine. This allows for unequivocal differentiation from closely related pteridine impurities or mis-identified compounds in procurement.

Analytical Chemistry Compound Characterization Quality Control

2-Amino-4-dimethylaminopteridine: Research & Industrial Applications


Cytidine Deaminase (CDA) Resistance Pathways

Researchers studying resistance to nucleoside analog drugs, such as gemcitabine, can utilize 2-Amino-4-dimethylaminopteridine as a specific tool compound to modulate CDA activity [1]. Its interaction with CDA, distinct from classical DHFR inhibitors, allows for the dissection of CDA's role in drug metabolism and resistance without confounding DHFR-mediated cytotoxic effects [2]. This application is directly supported by the compound's documented activity against mouse kidney CDA.

MAO-A Binding Kinetics Profiling

In neurochemical research focused on MAO-A, this compound serves as a defined ligand with a specific binding kinetics profile (Koff: 6.80E+5 s⁻¹) [3]. This allows researchers to benchmark the kinetic behavior of new MAO-A inhibitors or to study the enzyme's conformational dynamics. The quantitative Koff value provides a verifiable reference point for inter-study comparisons, which is essential for structure-kinetic relationship (SKR) analyses.

Antifolate Screening in Microbiological Models

For studies involving antifolate discovery and mechanism-of-action research, 2-Amino-4-dimethylaminopteridine is a relevant tool compound. Its established growth inhibitory activity against Lactobacillus casei in folic acid-rich media confirms its utility as a positive control or lead compound in microbial antifolate screening assays [4]. This is particularly useful for differentiating the activity of new analogs against classic pteridine scaffolds.

Analytical Reference for Pteridine Libraries

In medicinal chemistry and compound library management, the compound is invaluable as an analytical reference standard. Its unique 1H-NMR signature (δ 2.8–3.2 ppm for dimethylamino protons) and specific molecular weight (190.21 g/mol) provide clear criteria for the identity verification and quality control of synthesized pteridine libraries . This ensures that screening hits are correctly identified and that synthetic routes yield the intended 4-dimethylamino substituted product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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